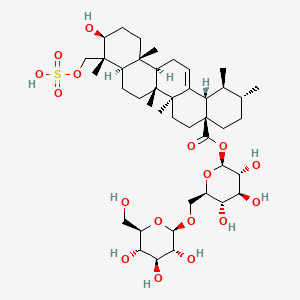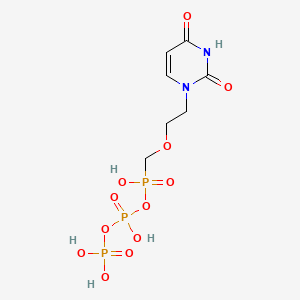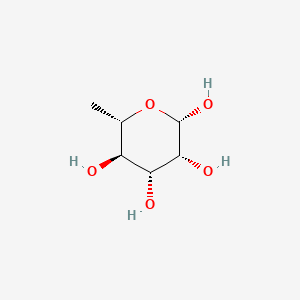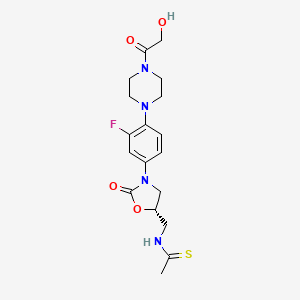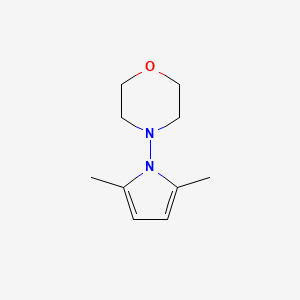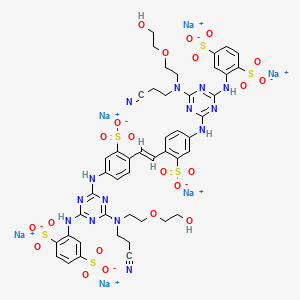
4,5-Diphenyl-3,6-dihydro-1,2-dithiine 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Diphenyl-3,6-dihydro-1,2-dithiine 1-oxide is an organic compound with the molecular formula C16H14S2O It is a derivative of 1,2-dithiine, characterized by the presence of two phenyl groups attached to the 4 and 5 positions of the dithiine ring, and an oxide group at the 1 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Diphenyl-3,6-dihydro-1,2-dithiine 1-oxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-diphenyl-1,3-butadiene with sulfur to form the dithiine ring, followed by oxidation to introduce the oxide group at the 1 position. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like iodine or bromine to facilitate the cyclization and oxidation processes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4,5-Diphenyl-3,6-dihydro-1,2-dithiine 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxide group back to a sulfide.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophiles such as bromine or nitronium ions can be used under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Brominated or nitrated derivatives of the phenyl groups.
Applications De Recherche Scientifique
4,5-Diphenyl-3,6-dihydro-1,2-dithiine 1-oxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 4,5-Diphenyl-3,6-dihydro-1,2-dithiine 1-oxide involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,5-Diphenyl-3,6-dihydro-1,2-dithiine: Lacks the oxide group at the 1 position.
5,6-Diphenyl[1,3]dithiolo[4,5-b]-dithiine-2-thione: Contains a thione group instead of an oxide.
1,4-Dithiin, 2,3-dihydro-5,6-dimethyl-, 1,1,4,4-tetraoxide: A related compound with different substituents and oxidation states.
Uniqueness
4,5-Diphenyl-3,6-dihydro-1,2-dithiine 1-oxide is unique due to the presence of both phenyl groups and the oxide group, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
34826-14-7 |
|---|---|
Formule moléculaire |
C16H14OS2 |
Poids moléculaire |
286.4 g/mol |
Nom IUPAC |
4,5-diphenyl-3,6-dihydrodithiine 1-oxide |
InChI |
InChI=1S/C16H14OS2/c17-19-12-16(14-9-5-2-6-10-14)15(11-18-19)13-7-3-1-4-8-13/h1-10H,11-12H2 |
Clé InChI |
GKGZFTVWJQDQBP-UHFFFAOYSA-N |
SMILES canonique |
C1C(=C(CS(=O)S1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Copper;2-(dimethylamino)ethanol;2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene](/img/structure/B12793046.png)
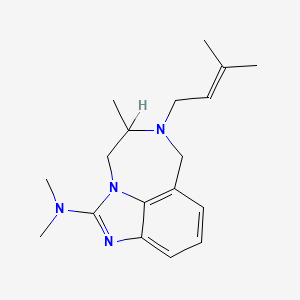
![(1S,3R)-1-[2-(6-amino-9-prop-2-ynylpurin-2-yl)ethynyl]-3-methylcyclohexan-1-ol](/img/structure/B12793063.png)
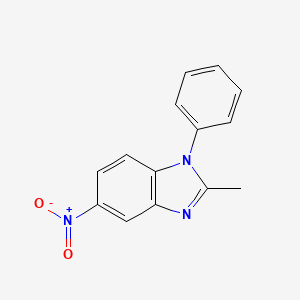
![Copper;2-(dimethylamino)ethanol;2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene](/img/structure/B12793071.png)

